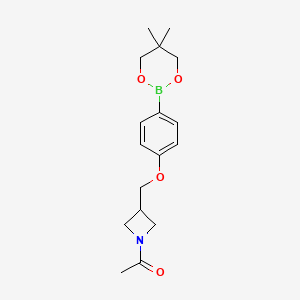

Biotine-PEG2-OH

Vue d'ensemble

Description

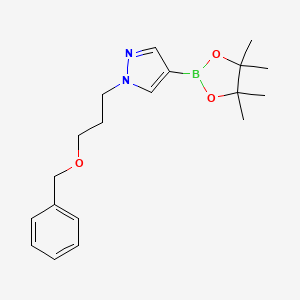

This compound is a biologically active compound . It is also known as a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .

Synthesis Analysis

The compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical and Chemical Properties Analysis

The compound has a molecular weight of 331.43 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique

Marquage et Détection des Protéines

Biotine-PEG2-OH: est largement utilisé dans le marquage des protéines en raison de sa forte affinité pour l'avidine et la streptavidine . Cette application est cruciale pour diverses analyses biochimiques, notamment le dosage immuno-enzymatique (ELISA), l'analyse par western blot et l'immunohistochimie (IHC). Le bras espaceur PEG améliore la solubilité et réduit l'agrégation des protéines marquées.

Purification par Affinité

Le composé sert de réactif de biotinylation pour les méthodes de purification par affinité . Il permet l'isolement des protéines biotinylées à partir de mélanges complexes en utilisant des colonnes d'avidine ou de streptavidine, facilitant la purification des protéines pour une analyse ultérieure.

Systèmes de Libération de Médicaments

La this compound peut être conjuguée à des agents thérapeutiques pour créer des conjugués médicamenteux biotinylés . Ces conjugués peuvent être ciblés sur des cellules ou des tissus spécifiques qui expriment l'avidine ou la streptavidine, améliorant la spécificité et l'efficacité de la libération du médicament.

Modification de Surface

Le composé est utilisé pour modifier les surfaces pour des tests ou d'autres configurations expérimentales . En attachant la this compound aux surfaces, les chercheurs peuvent créer une interface biotinylée qui peut interagir avec diverses biomolécules à des fins diagnostiques ou de recherche.

Fonctionnalisation des Nanoparties

La this compound fonctionnalise les nanoparticules pour cibler des cellules ou des voies biologiques spécifiques . Cette application est importante en nanomédecine, où la libération ciblée et contrôlée des médicaments est essentielle.

Synthèse de PROTAC

Le composé est un lieur PROTAC à base de PEG utilisé dans la synthèse de chimères de ciblage de la protéolyse (PROTACs) . Les PROTACs sont des molécules conçues pour induire la dégradation de protéines spécifiques, une approche prometteuse dans la thérapie ciblée pour des maladies comme le cancer.

Mécanisme D'action

Target of Action

The primary target of Biotin-PEG2-OH is the intracellular ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell, a crucial process for maintaining cellular homeostasis .

Mode of Action

Biotin-PEG2-OH operates as a PROTAC (Proteolysis-Targeting Chimera) linker . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase simultaneously . This binding prompts the ubiquitin-proteasome system to degrade the target protein .

Biochemical Pathways

The action of Biotin-PEG2-OH affects the ubiquitin-proteasome pathway . By prompting the degradation of specific proteins, it can influence various downstream effects, depending on the function of the target protein .

Pharmacokinetics

Its peg-based structure suggests it may have good solubility and stability .

Result of Action

The primary result of Biotin-PEG2-OH’s action is the selective degradation of its target proteins . This can have various molecular and cellular effects, depending on the role of the degraded protein.

Action Environment

The efficacy and stability of Biotin-PEG2-OH can be influenced by various environmental factors. For instance, its water-soluble nature, conferred by the PEG spacer, can prevent aggregation of biotinylated molecules stored in solution . Furthermore, the reaction conditions, such as pH and temperature, can impact the efficiency of the compound’s action .

Analyse Biochimique

Biochemical Properties

1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-[2-(2-hydroxyethoxy)ethyl]-2-oxo-, (3aS,4S,6aR)- is known for its interaction with several enzymes and proteins. It acts as a PROTAC linker, which is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are molecules that harness the cell’s ubiquitin-proteasome system to selectively degrade target proteins . The compound interacts with E3 ubiquitin ligase and the target protein, facilitating the degradation process. This interaction is crucial for the compound’s role in targeted protein degradation, making it a valuable tool in biochemical research and drug development.

Cellular Effects

The effects of 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-[2-(2-hydroxyethoxy)ethyl]-2-oxo-, (3aS,4S,6aR)- on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. By promoting the degradation of specific proteins, it can modulate various signaling pathways, leading to altered gene expression and metabolic changes. This compound has been shown to affect cell proliferation, apoptosis, and differentiation, making it a potent agent in cellular biology studies .

Molecular Mechanism

At the molecular level, 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-[2-(2-hydroxyethoxy)ethyl]-2-oxo-, (3aS,4S,6aR)- exerts its effects through binding interactions with biomolecules. It binds to the target protein and E3 ubiquitin ligase, forming a ternary complex that facilitates the ubiquitination and subsequent degradation of the target protein . This mechanism of action is pivotal for its role in targeted protein degradation, providing a means to selectively remove proteins that are implicated in various diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-[2-(2-hydroxyethoxy)ethyl]-2-oxo-, (3aS,4S,6aR)- have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal dynamics in biochemical research.

Dosage Effects in Animal Models

The effects of 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-[2-(2-hydroxyethoxy)ethyl]-2-oxo-, (3aS,4S,6aR)- vary with different dosages in animal models. At lower doses, the compound effectively promotes protein degradation without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular damage and adverse physiological responses. Understanding the dosage-dependent effects is crucial for optimizing its use in therapeutic applications and minimizing potential side effects.

Metabolic Pathways

1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-[2-(2-hydroxyethoxy)ethyl]-2-oxo-, (3aS,4S,6aR)- is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its function as a PROTAC linker . The compound’s role in metabolic flux and its impact on metabolite levels are areas of active research, with studies indicating that it can influence the balance of various metabolic processes.

Transport and Distribution

The transport and distribution of 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-[2-(2-hydroxyethoxy)ethyl]-2-oxo-, (3aS,4S,6aR)- within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for optimizing its therapeutic potential and ensuring effective delivery to target sites.

Subcellular Localization

1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-[2-(2-hydroxyethoxy)ethyl]-2-oxo-, (3aS,4S,6aR)- exhibits specific subcellular localization patterns that are critical for its activity . It is directed to particular compartments or organelles through targeting signals and post-translational modifications. These localization patterns influence the compound’s function and efficacy, making them an important aspect of its biochemical analysis.

Propriétés

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-hydroxyethoxy)ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O4S/c18-6-8-21-7-5-15-12(19)4-2-1-3-11-13-10(9-22-11)16-14(20)17-13/h10-11,13,18H,1-9H2,(H,15,19)(H2,16,17,20)/t10-,11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHYGWKFNDLVJC-GVXVVHGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCO)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCO)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.